3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one
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Overview
Description
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one is an organic compound with the molecular formula C10H10O. It is a bicyclic structure that includes a methano bridge, making it a unique and interesting compound in organic chemistry. This compound is known for its stability and reactivity, which makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one typically involves the Diels-Alder reaction, a well-known method in organic chemistry. This reaction involves the cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological pathways and its potential as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
1H-Indene, 3a,4,7,7a-tetrahydro-: Another structurally related compound, it exhibits different chemical properties and applications.
Uniqueness
What sets 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one apart is its unique methano bridge, which imparts distinct stability and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
114440-21-0 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-3,8-dien-10-one |
InChI |
InChI=1S/C10H10O/c11-10-8-4-5-9(10)7-3-1-2-6(7)8/h1-2,4-9H,3H2 |
InChI Key |
MCMMLGNEUXFJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3C=CC2C3=O |
Origin of Product |
United States |
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